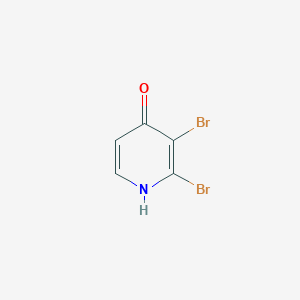
2,3-dibromo-1H-pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-1H-pyridin-4-one is a heterocyclic organic compound characterized by the presence of two bromine atoms attached to a pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-1H-pyridin-4-one typically involves the bromination of pyridin-4-one. A common method includes the use of pyridinium tribromide as a brominating agent in a solvent like 1,4-dioxane. The reaction is carried out under controlled temperatures to minimize the formation of by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, thereby optimizing yield and purity.
化学反应分析
Types of Reactions: 2,3-Dibromo-1H-pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted pyridinones and pyridines, which can be further utilized in different applications.
科学研究应用
2,3-Dibromo-1H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism by which 2,3-dibromo-1H-pyridin-4-one exerts its effects involves interactions with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, enabling it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in their substitution patterns and biological activities.
1,8-Naphthyridines: These compounds also contain a pyridine ring and exhibit diverse biological activities, making them comparable to 2,3-dibromo-1H-pyridin-4-one.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. This distinct feature sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.
属性
分子式 |
C5H3Br2NO |
|---|---|
分子量 |
252.89 g/mol |
IUPAC 名称 |
2,3-dibromo-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3Br2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |
InChI 键 |
OUNJYPJITPZAOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C(C1=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


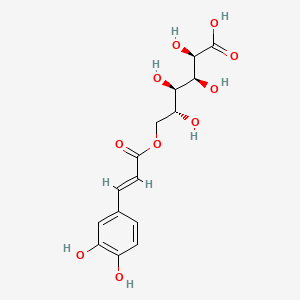
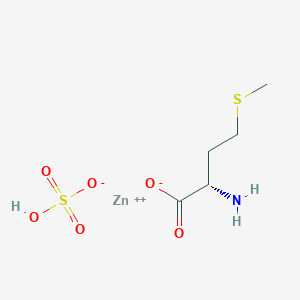
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
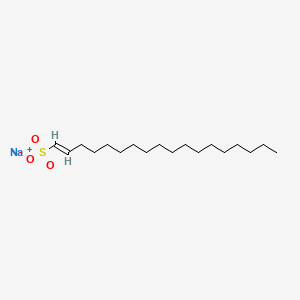
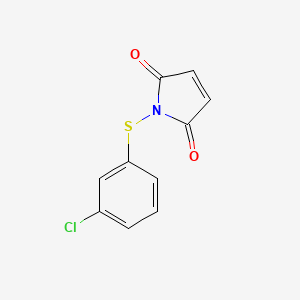
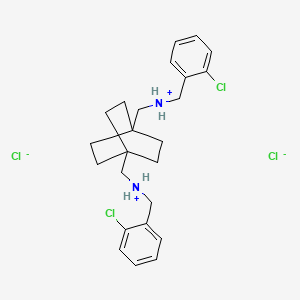
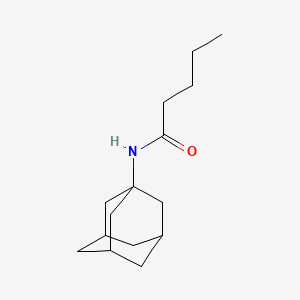
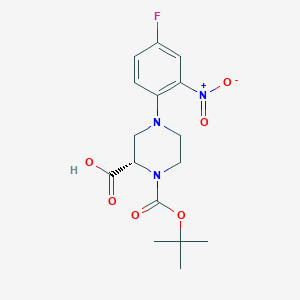

![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)



![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)
